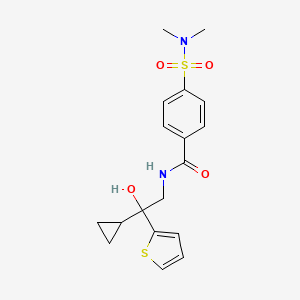

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Beschreibung

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a benzamide derivative featuring a cyclopropyl-hydroxy-thiophenylethyl side chain and a dimethylsulfamoyl substituent on the benzamide core. The compound’s structure combines a rigid cyclopropyl group, a polar hydroxy group, and a heteroaromatic thiophene ring, which may enhance its binding affinity and metabolic stability compared to simpler benzamides.

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-20(2)26(23,24)15-9-5-13(6-10-15)17(21)19-12-18(22,14-7-8-14)16-4-3-11-25-16/h3-6,9-11,14,22H,7-8,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCELANQCMKYSCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropyl and thiophene intermediates, followed by their coupling with a benzamide derivative. Key steps may include:

Formation of the cyclopropyl intermediate: This can be achieved through cyclopropanation reactions.

Introduction of the thiophene ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Coupling with benzamide: The final step involves the formation of the benzamide linkage, possibly through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

- Use of high-purity reagents.

- Optimization of temperature, pressure, and solvent conditions.

- Implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as drug-resistant fungi. The presence of the thiophene ring is particularly noteworthy, as thiophene derivatives have been shown to possess significant antibacterial and antifungal activities. For instance, studies on related compounds have demonstrated efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Anticancer Potential

The compound's ability to interact with specific molecular targets suggests potential applications in cancer therapy. Preliminary studies involving similar benzamide derivatives have indicated their role in modulating signaling pathways critical for tumor growth and proliferation. This mechanism of action may involve the inhibition of key enzymes or receptors associated with cancer cell survival .

Synthesis and Development of Novel Therapeutics

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide involves multi-step organic reactions that can be optimized for industrial production. Techniques such as continuous flow chemistry may enhance yield and purity, facilitating the development of this compound as a therapeutic agent .

Case Studies

Wirkmechanismus

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s substituents are critical in differentiating it from analogs:

- Thiophen-2-yl vs. Other Heterocycles : The thiophen-2-yl group (as in compounds 4a and 4b) may enhance π-π stacking compared to furan (3b) or pyridine (6a) rings due to sulfur’s polarizability. Thiophen-3-yl derivatives (e.g., 5b) exhibit distinct electronic properties, suggesting positional isomerism significantly impacts activity .

- Dimethylsulfamoyl Group : This substituent differs from phenylsulfonyl () or pyridinyl groups (), offering moderate electron-withdrawing effects and improved solubility over bulkier sulfonamides .

Table 1: Substituent Comparison

Biologische Aktivität

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activity, mechanism of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described with the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O4S |

| Molecular Weight | 373.44 g/mol |

| IUPAC Name | N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide |

| CAS Number | 1396766-53-2 |

Synthesis

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : Synthesis begins with cyclopropyl ketones and thiophene derivatives.

- Reactions : The intermediates undergo aldol condensation, cyclization, and amide formation.

- Purification : Final products are purified using recrystallization and chromatography techniques .

Antimicrobial Activity

Research indicates that compounds similar to N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. In vitro studies have demonstrated that these compounds can inhibit bacterial growth effectively, comparable to established antibiotics such as isoniazid and ciprofloxacin .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. In studies targeting Plasmodium falciparum (the causative agent of malaria), certain derivatives have shown promising results in inhibiting parasite growth. The structure-activity relationship analysis suggests that modifications in the thiophene or cyclopropyl moieties can enhance biological efficacy against protozoan parasites .

The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial metabolism.

- Receptor Interaction : It can bind to receptors involved in signaling pathways, modulating cellular responses.

- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this class of compounds. Key findings include:

- Cyclopropyl Group : This moiety contributes to the rigidity and steric effects, which are important for receptor binding.

- Thiophene Ring : Enhances lipophilicity and may facilitate membrane penetration.

- Sulfamoyl Group : Plays a role in increasing solubility and improving pharmacokinetic properties .

Case Studies

-

Study on Antimicrobial Efficacy :

A series of benzamide derivatives were tested against various pathogens, revealing that modifications at the thiophene position significantly increased antibacterial activity compared to standard drugs . -

Evaluation Against Malaria :

Compounds structurally similar to N-(2-cyclopropyl...) were screened for activity against resistant strains of P. falciparum, demonstrating effective inhibition at low micromolar concentrations .

Q & A

Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : A robust synthesis involves coupling a cyclopropyl-thiophene ethanolamine intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Protection of amines : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling (e.g., N-Boc-2-aminoacetaldehyde in ).

- Activation of carboxylic acid : Convert the benzamide precursor to its acid chloride using thionyl chloride or oxalyl chloride.

- Optimization : Adjust stoichiometry (1.2:1 molar ratio of benzoyl chloride to amine) and use dichloromethane as a solvent with DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) .

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water for high-purity yields (>85%).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Focus on the cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and thiophene aromatic protons (δ 7.2–7.5 ppm). The dimethylsulfamoyl group shows two singlets for N-methyl protons (δ 2.8–3.1 ppm) .

- IR Spectroscopy : Confirm the hydroxyl group (broad peak ~3200–3400 cm⁻¹), amide C=O (~1660–1680 cm⁻¹), and sulfonamide S=O (~1150–1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS should display [M+H]+ at m/z ~475 (calculated for C19H25N2O4S2). Fragmentation peaks at m/z 315 (loss of cyclopropyl-thiophene) and 160 (benzamide moiety) confirm structural integrity .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

- Map electron density : Identify nucleophilic (thiophene sulfur) and electrophilic (amide carbonyl) sites for reaction prediction.

- Optimize geometry : Resolve steric effects from the cyclopropyl group and predict conformational stability (e.g., chair vs. boat configurations).

- Calculate frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with photostability and redox behavior .

- Simulate IR/NMR spectra : Validate experimental data by comparing computed vs. observed chemical shifts (RMSD <0.1 ppm for 1H NMR) .

Q. How to resolve contradictions in spectral data indicating tautomeric forms or stereochemical ambiguities?

- Methodological Answer :

- Tautomerism : For thiol-thione equilibria (common in sulfonamides), use variable-temperature NMR to observe coalescence of signals (e.g., 298–343 K). IR absence of S-H (~2500 cm⁻¹) confirms thione dominance .

- Stereochemistry : Employ X-ray crystallography (SHELX refinement) to resolve absolute configuration. For example, the hydroxyl and cyclopropyl groups may adopt specific dihedral angles (e.g., 120° vs. 60°) .

- Chiral HPLC : Use a Chiralpak® column (hexane:isopropanol 90:10) to separate enantiomers and assign optical rotation ([α]D²⁵ = +15° vs. -15°) .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for the dimethylsulfamoyl and thiophene moieties?

- Methodological Answer :

- Analog synthesis : Replace thiophene with furan or phenyl groups to assess π-π stacking contributions. Modify sulfamoyl substituents (e.g., N-methyl vs. N-ethyl) to probe steric effects .

- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using IC50 measurements. Correlate potency with logP values (e.g., dimethylsulfamoyl increases hydrophilicity, reducing cell permeability).

- Molecular docking : AutoDock Vina simulations can predict binding poses (e.g., sulfamoyl group forming H-bonds with Arg residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.